molecular formula C14H14N2O3S B4703748 4-methyl-3-[(phenylsulfonyl)amino]benzamide

4-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4703748
M. Wt: 290.34 g/mol
InChI Key: FRLRNANLHBTFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(phenylsulfonyl)amino]benzamide is an organic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative and has a molecular formula of C14H14N2O3S. It is also known as MpsaB and has been used in various studies to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(phenylsulfonyl)amino]benzamide involves its binding to the active site of enzymes, thereby inhibiting their activity. This compound has been found to bind to the zinc ion in the active site of carbonic anhydrase, which is a metalloenzyme that plays a key role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of histone deacetylase, which is an enzyme that plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-[(phenylsulfonyl)amino]benzamide have been studied extensively. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments is its high purity and stability. This compound has been found to be relatively stable under various conditions and has been used in various studies without significant degradation. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-methyl-3-[(phenylsulfonyl)amino]benzamide. One potential direction is its use in the development of new cancer therapies. This compound has been found to have potent anti-cancer effects and may be used in combination with other drugs to improve their efficacy. Another potential direction is its use in the development of new anti-inflammatory drugs. This compound has been found to have anti-inflammatory effects and may be used in the treatment of various inflammatory diseases. Additionally, further studies may be conducted to investigate the mechanism of action of this compound and to identify new targets for its use in research.

Scientific Research Applications

4-methyl-3-[(phenylsulfonyl)amino]benzamide has been used in various scientific studies due to its potential applications in research. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which play important roles in various biological processes. This compound has also been used as a probe to investigate the binding sites of these enzymes and to study their mechanisms of action.

properties

IUPAC Name

3-(benzenesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-7-8-11(14(15)17)9-13(10)16-20(18,19)12-5-3-2-4-6-12/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLRNANLHBTFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.